molecular formula C11H13N3O4S B5912804 5-(4-morpholinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one

5-(4-morpholinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B5912804
M. Wt: 283.31 g/mol
InChI Key: BKYNFBAZFKLSLV-UHFFFAOYSA-N
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Description

5-(4-morpholinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one, also known as H-89, is a potent and selective inhibitor of protein kinase A (PKA). PKA is a key enzyme involved in various cellular processes, including cell growth, differentiation, and metabolism. H-89 has been widely used in scientific research to investigate the role of PKA in different biological systems.

Scientific Research Applications

H+/K+-ATPase Inhibitors

5-(4-morpholinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one derivatives, such as those studied by Ife et al. (1989), have been identified as potent inhibitors of H+/K+-ATPase, an enzyme crucial for gastric acid secretion. They exhibit high stability under physiological conditions, making them significant for antisecretory therapeutic applications (Ife et al., 1989).

Antioxidant and Antimicrobial Activities

Özil et al. (2018) demonstrated that certain benzimidazole derivatives containing the morpholine skeleton show notable in vitro antioxidant activities and α-glucosidase inhibitory potential. These compounds also displayed significant scavenging activity, suggesting their potential in oxidative stress-related therapeutic applications (Özil et al., 2018).

Menteşe et al. (2015) synthesized triheterocyclic compounds containing benzimidazole, exhibiting significant antioxidant activity. These findings highlight the potential of such compounds in combating oxidative stress and related disorders (Menteşe et al., 2015).

Antitumor and Anticancer Applications

Shareef et al. (2021) focused on the synthesis of imidazo[5,4-f]benzimidazole(imino)quinone targeting the over-expression of NAD(P)H: quinone oxidoreductase in solid tumors. This suggests a potential application in anticancer therapy (Shareef et al., 2021).

Horishny et al. (2020) prepared benzimidazole derivatives showing promising anticancer activity, indicating their potential as new anticancer agents (Horishny et al., 2020).

Fuel Cell and Polymer Applications

Zhang et al. (2009) investigated sulfonated copolyimides containing benzimidazole groups, relevant in the context of proton exchange membranes for fuel cells. These membranes exhibited improved radical oxidative stability due to the benzimidazole groups, suggesting their application in fuel cell technology (Zhang et al., 2009).

properties

IUPAC Name

5-morpholin-4-ylsulfonyl-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S/c15-11-12-9-2-1-8(7-10(9)13-11)19(16,17)14-3-5-18-6-4-14/h1-2,7H,3-6H2,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYNFBAZFKLSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Morpholine-4-sulfonyl)-1,3-dihydro-benzoimidazol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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